molecular formula C14H15BrN2O3 B1334600 Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 202277-52-9

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1334600
M. Wt: 339.18 g/mol
InChI Key: PDROXKNRSADMJN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule contains a bromophenyl group, which suggests it could be involved in electrophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by various substitution reactions to introduce the bromophenyl and ethyl carboxylate groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The bromophenyl and ethyl carboxylate groups would be attached to this ring.


Chemical Reactions Analysis

As a bromophenyl derivative, this compound could potentially undergo electrophilic aromatic substitution reactions . The presence of the ethyl carboxylate group might also allow for nucleophilic acyl substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the bromine atom might make the compound relatively heavy and possibly increase its boiling point .

Scientific Research Applications

    Biological Activities of Pyrazoline Derivatives

    • Field : Biological Sciences
    • Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
    • Method : The compound was synthesized and its effects were studied in association with behavioral parameters and swimming potential .
    • Results : The study is the first novel research to investigate these potentials .

    Crystal and Molecular Structure Studies

    • Field : Chemistry

    Biological Activities of Pyrazoline Derivatives

    • Field : Biological Sciences
    • Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
    • Method : The compound was synthesized and its effects were studied in association with behavioral parameters and swimming potential .
    • Results : The study is the first novel research to investigate these potentials .

    Crystal and Molecular Structure Studies

    • Field : Chemistry
    • Application : The crystal and molecular structures of the title compounds, including ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, are reported and confirmed by single crystal X-ray diffraction data .
    • Method : The compounds were crystallized and their structures were studied using X-ray diffraction .
    • Results : The study confirmed the structures of the compounds and provided detailed information about their crystal and molecular structures .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science . Further studies could also aim to optimize its synthesis and characterize its properties in more detail.

properties

IUPAC Name

ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDROXKNRSADMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383069
Record name Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

202277-52-9
Record name Ethyl 4-(3-bromophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202277-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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